2,4-Bis(trifluoromethyl)benzonitrile

Description

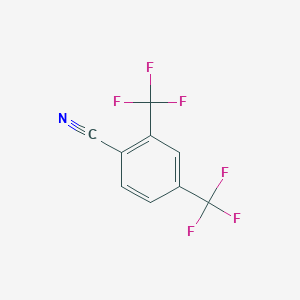

Structure

2D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXUWGXSNMDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371139 | |

| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177952-38-4 | |

| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177952-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its profound impact on a molecule's physicochemical and biological properties.[1] It can significantly enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's pharmacokinetic profile and binding affinity.[1]

This guide focuses on This compound , a specialized aromatic building block that combines the influential properties of two trifluoromethyl groups with the versatile reactivity of a nitrile moiety. Its unique electronic nature—an electron-deficient aromatic ring—makes it a valuable intermediate for accessing novel and complex molecular architectures. This document serves as a technical resource for scientists, providing comprehensive information on its properties, synthesis, reactivity, applications, and safe handling.

Core Compound Identification and Properties

CAS Number: 177952-38-4

Molecular Formula: C₉H₃F₆N

Physicochemical Data

The properties of this compound are dominated by the presence of the two strongly electron-withdrawing -CF3 groups and the polar nitrile group.

| Property | Value | Source / Notes |

| Molecular Weight | 239.12 g/mol | [2] |

| Appearance | Colorless Liquid | Assumed based on similar compounds |

| Melting Point | 160 °C (decomposes) | [2] |

| Flash Point | 72 °C | [2] |

| Chemical Name | This compound | [2] |

Spectral Characteristics

While a dedicated spectrum for this specific molecule requires experimental acquisition, its structural features allow for the confident prediction of key spectral data essential for its characterization.

| Spectroscopy | Expected Chemical Shifts / Signals |

| ¹H NMR | The three aromatic protons will appear as a complex multiplet system in the downfield region (likely δ 7.8-8.2 ppm), influenced by fluorine-proton coupling. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with the carbons attached to the -CF3 groups appearing as quartets due to C-F coupling. The nitrile carbon (C≡N) will have a characteristic shift around δ 115-120 ppm. |

| ¹⁹F NMR | Two distinct singlets are expected, one for each of the electronically non-equivalent -CF3 groups. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be prominent around 2230-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 239. The fragmentation pattern would likely show losses of F, CF3, and HCN. |

Synthesis and Reactivity

Plausible Synthetic Pathway

The synthesis of multi-substituted aromatic compounds like this compound requires careful strategic planning. A plausible, albeit challenging, approach would involve the construction from a pre-functionalized benzene ring. While specific literature detailing its synthesis is sparse, a hypothetical route can be proposed based on established organofluorine chemistry and aromatic transformations.

A common strategy for introducing nitrile groups is the Sandmeyer reaction, which utilizes a diazonium salt derived from a primary aniline.

Caption: Hypothetical synthesis via Sandmeyer reactions.

Detailed Protocol (Conceptual):

-

Starting Material: A potential starting point could be a di-substituted aniline, such as 2,4-diaminobenzotrifluoride.

-

First Sandmeyer Reaction: The more reactive amino group would be selectively diazotized using sodium nitrite in a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) cyanide solution to install the first nitrile group.

-

Introduction of Second Trifluoromethyl Group: This represents the most significant challenge. It might involve a multi-step sequence where the remaining amino group is first converted to another functional group (e.g., an iodide) that can then be subjected to a trifluoromethylation reaction using reagents like Ruppert's reagent (TMSCF₃) or copper(I) trifluoromethyl.

-

Final Transformation: If the second functional group is an amine, a second Sandmeyer reaction would be performed to yield the final product.

Disclaimer: This proposed protocol is hypothetical and based on established chemical principles.[3] It would require significant experimental optimization and verification.

Core Reactivity

The chemical behavior of this compound is dictated by its electron-deficient nature.

-

Aromatic Ring: The two powerful electron-withdrawing -CF3 groups deactivate the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to the activating groups.

-

Nitrile Group: The -CN group is a versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

-

Caption: Key reaction types for the title compound.

Applications in Drug Discovery and Development

The unique combination of functional groups makes this compound a high-value scaffold for medicinal chemistry. Benzonitrile derivatives are prevalent in pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted benzonitrile core. The nitrile can form critical hydrogen bonds with the hinge region of the kinase active site. The dual -CF3 substitution pattern can be exploited to enhance binding affinity and explore specific pockets within the enzyme.

-

Androgen Receptor Antagonists: Non-steroidal anti-androgen drugs, such as bicalutamide, contain trifluoromethyl and nitrile-substituted aromatic rings.[5] The structure of this compound provides a template for designing next-generation antagonists for prostate cancer therapy.[6]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] Incorporating two such groups can significantly prolong a drug's half-life.

-

Bioavailability: The lipophilic nature of the -CF3 groups can improve a molecule's ability to cross cell membranes, potentially increasing its oral bioavailability.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound.

Hazard Identification

Based on safety data for the compound, it is classified as acutely toxic and an irritant.[7]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Handling Precautions: Avoid breathing vapors or mist.[9] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

Keep away from heat, sparks, and open flames.[10]

-

Store locked up.[9]

References

- 1. jelsciences.com [jelsciences.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2,4-Bis(trifluoromethyl)benzonitrile chemical properties

An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly versatile fluorinated building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, conferred by two powerful electron-withdrawing trifluoromethyl groups and a synthetically adaptable nitrile moiety, make it a privileged scaffold for the creation of complex molecular architectures. The strategic placement of the trifluoromethyl groups enhances metabolic stability, modulates lipophilicity, and can increase the binding affinity of derivative compounds to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and core applications of this compound, with a particular focus on its pivotal role as a precursor in the development of Selective Androgen Receptor Modulators (SARMs). Detailed experimental protocols and safety considerations are provided for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzonitriles

In modern medicinal chemistry, the incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The -CF3 group is a bioisostere for an isopropyl group but with a profoundly different electronic character; it is strongly electron-withdrawing and highly lipophilic.[2] These characteristics can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and improve its bioavailability.

-

Increased Binding Affinity: The potent inductive effect of the -CF3 group can alter the pKa of nearby functionalities and create favorable electrostatic or hydrophobic interactions within a target's binding pocket, leading to increased potency and selectivity.[1][3]

-

Improved Membrane Permeability: The lipophilic nature of the -CF3 group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for targeting the central nervous system.

When coupled with the versatile benzonitrile scaffold, these benefits are amplified. The nitrile (-C≡N) group is a valuable synthetic handle, readily converted into amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse range of chemical entities.[4][5] this compound, with its two strategically placed -CF3 groups, represents a quintessential example of a highly activated and synthetically useful building block for modern chemical synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and ensuring safe handling.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 177952-38-4 | [6] |

| Molecular Formula | C₉H₃F₆N | |

| Molecular Weight | 239.12 g/mol | |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 160 °C (decomposes) | |

| Boiling Point | 196 °C | |

| Density | 1.45 g/cm³ | |

| Flash Point | 72 °C |

Expected Spectroscopic Characteristics

While publicly available spectra are limited, the structure of this compound allows for the confident prediction of its key spectroscopic features. This analysis is foundational for reaction monitoring (e.g., via TLC, GC-MS, or NMR) and final product characterization.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (approx. δ 7.5-8.5 ppm). Due to the complex coupling with the two -CF3 groups and adjacent protons, the signals would likely appear as complex multiplets or doublet of quartets. The proton at C5 will be coupled to the C6 proton and the C4-CF3 group. The C6 proton will be coupled to the C5 proton. The C3 proton will be coupled to the C2-CF3 group.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range. The carbons attached to the fluorine atoms (C2 and C4) will appear as quartets due to C-F coupling, with typical J-couplings of ~30-40 Hz.[7] The carbons of the -CF3 groups themselves will also be quartets with much larger coupling constants (J ≈ 270 Hz).[7]

-

¹⁹F NMR: The fluorine NMR is the most definitive technique for this compound. It is expected to show two distinct singlets, one for each of the chemically non-equivalent -CF3 groups. Based on similar structures, these signals are predicted to appear in the region of δ -60 to -65 ppm (relative to CFCl₃).[8][9]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected around 2230-2240 cm⁻¹. Strong C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region.

Synthesis and Reactivity

Recommended Synthetic Protocol: Rosenmund-von Braun Cyanation

The most direct and reliable method for synthesizing this compound is the cyanation of the corresponding aryl halide, 1-bromo-2,4-bis(trifluoromethyl)benzene. This classic transformation, known as the Rosenmund-von Braun reaction, has been significantly improved with modern catalytic systems.[10]

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Causality: This protocol utilizes copper(I) cyanide in a polar aprotic solvent like DMF, which facilitates the dissolution of the reactants and the displacement of the bromide. The high temperature is necessary to overcome the activation energy of aryl halide substitution.

-

Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equiv).

-

Reagent Addition: Add copper(I) cyanide (CuCN, ~1.2-1.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous, high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.5-1.0 M.

-

Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to ensure anaerobic conditions, preventing oxidation of the copper catalyst.

-

Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into an aqueous solution of ferric chloride and ammonia or ethylenediamine to complex with the copper salts, which facilitates their removal. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by distillation/sublimation to yield pure this compound.

Chemical Reactivity Profile

The molecule's reactivity is dominated by the interplay between the strongly deactivating -CF₃ groups and the electrophilic nitrile carbon.

Caption: Key reaction pathways for this compound.

-

Nitrile Group Transformations: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack.[5][11]

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed, first to an amide intermediate and then to the corresponding 2,4-bis(trifluoromethyl)benzoic acid.[12][13][14]

-

Reduction: The nitrile can be reduced to 2,4-bis(trifluoromethyl)benzylamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst).[15][16]

-

-

Nucleophilic Aromatic Substitution (SₙAr): The two -CF₃ groups and the -CN group are potent electron-withdrawing groups, making the aromatic ring extremely electron-deficient. This strongly activates the ring towards nucleophilic aromatic substitution (SₙAr).[17][18] A nucleophile can displace one of the aromatic protons (or a suitable leaving group if one were present) after forming a resonance-stabilized Meisenheimer complex intermediate.[19] The most likely position for nucleophilic attack is C5, as the negative charge in the intermediate can be delocalized onto the nitrogen of the nitrile group and is stabilized by the inductive effects of both -CF₃ groups.

Application in Drug Discovery: Precursor to Selective Androgen Receptor Modulators (SARMs)

A prominent application of trifluoromethylated benzonitriles is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects similar to anabolic steroids but with reduced androgenic side effects on tissues like the prostate.[20]

The 2-(trifluoromethyl)benzonitrile scaffold is a common feature in many advanced SARM candidates. For example, the clinical candidate SARM-2f has the chemical name 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile.[6][20] This highlights the direct relevance of precursors like this compound in this field of research. The second -CF₃ group at the C4 position can be envisioned as a site for modification or as a group that further enhances the desired electronic and pharmacokinetic properties.

Exemplary Synthetic Workflow for a SARM-like Core Structure

The following workflow illustrates how this compound could be used to synthesize a key intermediate for a SARM, leveraging the SₙAr reactivity discussed previously.

Caption: Generalized workflow from the starting material to a SARM core.

Protocol: Synthesis of a 4-Amino-2-(trifluoromethyl)benzonitrile Intermediate

Causality: This protocol leverages the highly electron-deficient nature of the aromatic ring. An amine nucleophile attacks the ring, and the resulting anionic intermediate is stabilized by the electron-withdrawing groups. The C4-CF₃ group acts as a leaving group under these SₙAr conditions, a known reactivity pattern for polyfluorinated aromatics.

-

Reactor Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv) in an aprotic polar solvent such as DMSO.

-

Reagent Addition: Add a suitable amine nucleophile (e.g., a solution of ammonia in dioxane, or a primary/secondary amine, 2-3 equiv) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. The progress is monitored by LC-MS until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The resulting crude product, a 4-amino-2-(trifluoromethyl)benzonitrile derivative, is purified by column chromatography. This intermediate is now primed for coupling with chiral side-chains to complete the synthesis of various SARM candidates.[21]

Safety and Handling

This compound is classified as a toxic and irritant substance. Adherence to strict safety protocols is mandatory.

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal & Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).

-

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Self-Validating Safety Protocol:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for extended handling), and splash-proof safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If swallowed, call a poison control center or doctor immediately.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it must be treated as hazardous waste.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the powerful and synergistic effects of its trifluoromethyl and nitrile functional groups. Its robust physicochemical properties, predictable reactivity, and demonstrated role as a key precursor in the synthesis of advanced therapeutic agents like SARMs underscore its importance in modern chemical research and development. The protocols and data presented in this guide offer a foundational framework for scientists to safely and effectively utilize this compound in their synthetic endeavors, enabling the discovery and creation of next-generation molecules.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 14. homework.study.com [homework.study.com]

- 15. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2,4-Bis(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,4-Bis(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document delves into the nuanced structural features, spectroscopic signatures, and quantum chemical properties of the molecule. Through a combination of experimental data correlation and computational modeling, we present a detailed exploration of its geometry, electronic landscape, and spectroscopic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Benzonitriles

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] These groups impart unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Benzonitriles, featuring a cyano (-C≡N) group on a benzene ring, are versatile synthetic intermediates. The combination of these two functionalities in molecules like this compound (Figure 1) creates a highly activated aromatic system with diverse applications.

This compound, identified by its CAS number 177952-38-4, is a crucial building block in the synthesis of various high-value compounds.[2][3][4] Its structural rigidity and the strong electron-withdrawing nature of the two trifluoromethyl groups make it an interesting subject for detailed molecular structure analysis. Understanding the precise geometry and electronic distribution of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways.

Figure 1: 2D Structure of this compound.

Molecular Geometry: A Computational Approach

Due to the limited availability of public crystallographic data for this compound, we employed Density Functional Theory (DFT) calculations to predict its gas-phase molecular geometry. These computational methods provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.[5][6]

Methodology: Geometry optimization was performed using the B3LYP functional with the 6-311+G(d,p) basis set, a widely accepted level of theory for organic molecules.[7] All calculations were carried out using a modern computational chemistry software package.

Predicted Structural Parameters: The optimized geometry reveals a planar benzene ring, as expected. The nitrile group is predicted to be linear, and the trifluoromethyl groups exhibit a staggered conformation relative to the aromatic ring to minimize steric hindrance. Key predicted bond lengths and angles are summarized in Table 1.

Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.41 | |

| C-CN | 1.44 | |

| C≡N | 1.16 | |

| C-CF₃ | 1.51 - 1.52 | |

| C-F | 1.34 - 1.35 | |

| C-H | 1.08 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | |

| C-C-CN | 120.5 | |

| C-C-CF₃ | 119 - 121 | |

| F-C-F | 107 - 108 |

Note: These values are computationally predicted and await experimental verification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. Here, we present the predicted spectroscopic data for this compound and compare it with known data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. We predict three distinct signals in the aromatic region, likely exhibiting complex coupling patterns.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals: six for the aromatic carbons, one for the nitrile carbon, and two for the trifluoromethyl carbons. The strong electron-withdrawing effect of the trifluoromethyl and nitrile groups will cause significant downfield shifts for the attached carbons.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct singlets, one for each of the trifluoromethyl groups, due to their different chemical environments. The chemical shifts will be influenced by their positions on the aromatic ring.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| H-3 | ~8.1 | d |

| H-5 | ~7.9 | d |

| H-6 | ~8.0 | s |

| ¹³C | ||

| C1 (C-CN) | ~115 | s |

| C2 (C-CF₃) | ~133 (q) | q |

| C3 | ~130 | d |

| C4 (C-CF₃) | ~135 (q) | q |

| C5 | ~125 | d |

| C6 | ~131 | d |

| CN | ~118 | s |

| CF₃ (at C2) | ~123 (q) | q |

| CF₃ (at C4) | ~124 (q) | q |

| ¹⁹F | ||

| CF₃ (at C2) | ~ -62 | s |

| CF₃ (at C4) | ~ -63 | s |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. 'q' denotes a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2230 | C≡N stretch | Medium |

| 1600-1450 | C=C aromatic ring stretch | Medium-Strong |

| 1350-1100 | C-F stretch | Strong, multiple bands |

| 900-675 | C-H out-of-plane bend | Medium-Strong |

The C-F stretching region is expected to be particularly complex and intense due to the presence of two trifluoromethyl groups.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 239.12 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 239.

Predicted Fragmentation Pathway: The fragmentation is likely to involve the loss of fluorine atoms, trifluoromethyl radicals, and the cyano group.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Foreword: The Strategic Importance of 2,4-Bis(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Synthesis of 2,4-Bis(trifluoromethyl)benzonitrile

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules occupy a position of exceptional value. The introduction of trifluoromethyl (CF₃) groups into an aromatic scaffold can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a quintessential example of such a high-value building block. Its dual CF₃ substitution creates a unique electronic environment, while the nitrile moiety serves as a versatile synthetic handle for conversion into amines, amides, tetrazoles, and other critical functionalities. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Classical Approach: Sandmeyer Cyanation of 2,4-Bis(trifluoromethyl)aniline

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, remains a robust and widely utilized method for converting an aryl amine into an aryl nitrile.[1][2] The transformation proceeds via a diazonium salt intermediate, which is then catalytically converted to the target nitrile. This pathway is particularly attractive when the corresponding aniline is readily available and cost-effective.

Mechanistic Rationale and Causality

The Sandmeyer reaction is a two-step process initiated by the diazotization of the primary amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2][3]

-

Diazotization: 2,4-Bis(trifluoromethyl)aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). The stringent temperature control is critical; aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. The strong electron-withdrawing nature of the two CF₃ groups further destabilizes the diazonium intermediate, making precise temperature management paramount.

-

Copper-Catalyzed Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[2][3] This generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then reacts with a copper(II) species to acquire the cyanide ligand, yielding this compound and regenerating the active copper(I) catalyst.[2]

The entire mechanistic flow underscores the expertise required for this synthesis: the choice of acid for diazotization influences salt stability, while the purity and reactivity of the CuCN are key to achieving high yields in the substitution step.

Visualization: The Sandmeyer Reaction Pathway

Caption: The Sandmeyer reaction pathway for synthesizing aryl nitriles from aryl amines.

Experimental Protocol: Sandmeyer Cyanation

Warning: Aryl diazonium salts are potentially explosive. This procedure must be conducted behind a blast shield with appropriate personal protective equipment.

-

Diazotization:

-

To a stirred solution of 2,4-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water, cool the reaction vessel to 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Chapter 2: Modern Strategies: Palladium-Catalyzed Cyanation of Aryl Halides

The advent of transition-metal catalysis has revolutionized the synthesis of aryl nitriles, offering milder conditions, broader functional group tolerance, and often higher yields compared to classical methods. Palladium-catalyzed cyanation is a premier strategy when starting from an aryl halide, such as 1-bromo-2,4-bis(trifluoromethyl)benzene.

Mechanistic Rationale and Causality

This reaction operates via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The key challenge in palladium-catalyzed cyanation is the strong binding affinity of the cyanide anion for the palladium catalyst, which can lead to catalyst inhibition or deactivation.[4][5] Modern catalyst systems are designed to overcome this issue.

-

Choice of Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, tBu₃P) is crucial.[6] These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition step, and sterically hinder the formation of inactive palladium-cyanide complexes. Palladacycle precatalysts are often employed to ensure efficient generation of the active monoligated Pd(0) species in solution.[4]

-

Choice of Cyanide Source: While simple alkali cyanides (NaCN, KCN) can be used, they are highly toxic and can contribute to catalyst poisoning.[7] Safer and more practical alternatives are now standard:

-

Zinc Cyanide (Zn(CN)₂): Less toxic and its lower solubility helps maintain a low concentration of free cyanide in solution, minimizing catalyst deactivation.[6][8]

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, crystalline solid used in the food industry.[9][10] It serves as a slow-release source of cyanide, making it exceptionally effective and safe for large-scale synthesis.[11]

-

Visualization: The Palladium-Catalyzed Cyanation Cycle

Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., DMF or DMAc) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100–120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete within 1–5 hours.[9]

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with aqueous sodium bicarbonate and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel or vacuum distillation to yield pure this compound.

-

Chapter 3: Alternative Pathway: Dehydration of 2,4-Bis(trifluoromethyl)benzaldehyde Oxime

A third viable pathway involves the conversion of an aldehyde to a nitrile. This two-step sequence first forms an oxime intermediate, which is subsequently dehydrated. This route is advantageous if 2,4-bis(trifluoromethyl)benzaldehyde is a more accessible starting material than the corresponding aniline or aryl bromide.

Mechanistic Rationale and Causality

-

Oxime Formation: The reaction of 2,4-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a mild base is a classic condensation reaction.[12][13] The base (e.g., sodium carbonate or sodium hydroxide) neutralizes the HCl, liberating free hydroxylamine (NH₂OH), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and loss of water yield the stable benzaldehyde oxime.[12][14]

-

Oxime Dehydration: The critical step is the dehydration of the oxime to the nitrile. Various reagents can accomplish this, each with a distinct mechanism. A common and effective method involves using acetic anhydride, which proceeds through an acetylated intermediate. The acetate acts as a leaving group in an E2-type elimination to form the carbon-nitrogen triple bond. Other dehydrating agents like SO₂F₂ have also been reported for similar transformations.[15]

Visualization: Synthesis via the Aldehyde/Oxime Pathway

Caption: A linear workflow for the synthesis of the target nitrile from its aldehyde precursor.

Experimental Protocol: Two-Step Synthesis from Aldehyde

-

Oxime Formation: [14]

-

Dissolve 2,4-bis(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent like aqueous ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium hydroxide (1.2 eq) portion-wise, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature until TLC or GC-MS analysis confirms the complete consumption of the aldehyde.

-

Neutralize the reaction mixture and extract the oxime product with an organic solvent. Concentrate the organic layers to obtain the crude oxime, which can often be used in the next step without further purification.

-

-

Dehydration to Nitrile:

-

Dissolve the crude 2,4-bis(trifluoromethyl)benzaldehyde oxime (1.0 eq) in acetic anhydride (Ac₂O, 3-5 eq).

-

Heat the mixture to reflux (around 140 °C) for 2–4 hours.

-

Monitor the reaction for the disappearance of the oxime starting material.

-

After completion, cool the reaction mixture and carefully pour it onto ice water to quench the excess acetic anhydride.

-

Extract the product with an organic solvent, wash thoroughly with aqueous sodium bicarbonate to remove acetic acid, followed by brine.

-

Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography.

-

Chapter 4: Comparative Analysis and Strategic Selection

The optimal synthetic route to this compound is dictated by factors such as starting material availability, cost, scale, and safety considerations.

| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Aldehyde/Oxime Dehydration |

| Starting Material | 2,4-Bis(trifluoromethyl)aniline | 1-Halo-2,4-bis(trifluoromethyl)benzene | 2,4-Bis(trifluoromethyl)benzaldehyde |

| Key Reagents | NaNO₂, CuCN | Pd catalyst, Ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | NH₂OH·HCl, Acetic Anhydride |

| Primary Safety Hazard | Unstable/explosive diazonium salts | Toxic palladium salts, flammable solvents | Corrosive/lachrymatory reagents |

| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) | Good (75-90%) |

| Advantages | Utilizes inexpensive starting materials; well-established classical method. | High yields; excellent functional group tolerance; milder conditions; uses safer cyanide sources. | Avoids highly toxic reagents like CuCN; straightforward two-step process. |

| Disadvantages | Hazardous diazonium intermediate; stoichiometric copper waste. | Expensive palladium catalyst and ligands; requires inert atmosphere. | May require purification of the intermediate oxime. |

Expert Recommendation: For laboratory-scale synthesis and process development where functional group tolerance and high yields are paramount, Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆] is the superior choice. For large-scale industrial production where the cost of the aniline starting material is significantly lower than the corresponding aryl bromide, the Sandmeyer Reaction may be more economical, provided that stringent safety protocols for handling diazonium salts are implemented. The Aldehyde/Oxime Pathway serves as an excellent alternative when the benzaldehyde is the most readily accessible precursor.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 12. 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8 | Benchchem [benchchem.com]

- 13. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 14. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

Introduction: The Significance of 2,4-Bis(trifluoromethyl)benzonitrile and Its Solubility

An In-Depth Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining and predicting the solubility of this compound in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical foundations with practical experimental protocols to empower users in their research endeavors.

This compound is a fluorinated aromatic nitrile, a class of compounds that has garnered significant attention in medicinal chemistry and materials science.[1] The presence of trifluoromethyl groups often enhances metabolic stability, lipophilicity, and binding affinity of molecules, making them valuable synthons in drug discovery. The nitrile group is a versatile functional handle for a variety of chemical transformations.

Understanding the solubility of this compound is paramount for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Choosing solvent systems that allow for efficient crystallization and removal of impurities.

-

Pharmaceutical Formulation: Determining suitable solvents for formulation and drug delivery studies.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.

This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key properties of this compound, which inform our understanding of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₆N | [2] |

| Molecular Weight | 239.12 g/mol | [2] |

| Melting Point | 160°C (decomposes) | [2] |

| Boiling Point | 196°C | [2] |

| Density | 1.45 g/cm³ | [2] |

| XLogP3 | 3.6 | [2] |

The high XLogP3 value suggests that this compound is a lipophilic compound, indicating a preference for non-polar organic solvents over polar solvents like water. The general principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that polar solvents will more readily dissolve polar compounds, and non-polar solvents will dissolve non-polar compounds.[3]

Theoretical Frameworks for Solubility Prediction

While experimental determination provides the most accurate solubility data, theoretical models offer a valuable predictive tool, saving time and resources.

Hansen Solubility Parameters (HSP)

HSP theory is a powerful tool for predicting solubility. It decomposes the total cohesion energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances can be calculated, and a smaller Ra indicates higher affinity.

Computational and Machine Learning Models

Recent advancements in computational chemistry and machine learning have led to the development of sophisticated models for solubility prediction.[4][5][6][7] These models often utilize a thermodynamic cycle combined with machine learning algorithms to predict activity coefficients, fusion enthalpies, and melting points, which are then used to calculate solubility.[4][5][7] Quantum chemistry-based methods like COSMO-RS have also shown success in predicting solvation properties related to solubility.[4]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following protocols outline standard methods for determining the solubility of this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Isothermal Equilibrium Method

This is a widely used and reliable method for determining solubility.

Protocol:

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker.

-

Agitate the solutions for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh an empty, dry container.

-

Dispense the filtered supernatant into the container and record the volume.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved solute.

-

-

Spectroscopic Method (e.g., UV-Vis):

-

Prepare a calibration curve of known concentrations of this compound in the chosen solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

-

-

Calculation:

-

Express the solubility in desired units (e.g., g/L, mol/L, or mole fraction).

-

Safety Precautions

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[8][9] It also causes skin and eye irritation.[8][9] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and to work in a well-ventilated fume hood.[8][9]

Data Interpretation and Thermodynamic Analysis

The temperature dependence of solubility can provide valuable insights into the thermodynamics of the dissolution process. By measuring solubility at different temperatures, the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution can be determined using the van't Hoff equation.

A plot of ln(S) versus 1/T (where S is the molar solubility and T is the absolute temperature) should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R (where R is the gas constant).

Conclusion

References

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 3. chem.ws [chem.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fishersci.fi [fishersci.fi]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)benzonitrile

A Whitepaper for Advanced Chemical Synthesis Professionals

This document provides a comprehensive safety framework for 2,4-Bis(trifluoromethyl)benzonitrile (CAS No. 177952-38-4), a fluorinated aromatic compound of significant interest in pharmaceutical and materials science research. Given the limited publicly available, in-depth toxicological data for this specific isomer, this guide synthesizes direct information with established safety profiles of structurally analogous compounds, such as 3,5-Bis(trifluoromethyl)benzonitrile and other related benzonitriles. This approach provides a robust and cautious safety protocol, empowering researchers to manage risks effectively.

Compound Identification and Physicochemical Profile

Understanding the fundamental physical and chemical properties of a substance is the first step in a thorough risk assessment. These properties influence its behavior under laboratory conditions, including its volatility, potential for static discharge, and physical state.

| Property | Value | Source |

| CAS Number | 177952-38-4 | [1] |

| Molecular Formula | C₉H₃F₆N | [1] |

| Molecular Weight | 239.12 g/mol | [1][2] |

| Boiling Point | 196 °C | [1] |

| Melting Point | 160 °C (decomposes) | [1] |

| Flash Point | 72 °C | [1] |

| Density | 1.45 g/cm³ | [1] |

The flash point of 72°C indicates that this compound is a combustible liquid, requiring precautions against ignition sources, especially when handled at elevated temperatures.

Hazard Identification and GHS Classification

Based on data for the target compound and its analogs, this compound should be handled as a hazardous substance. The primary concerns are acute toxicity, and irritation to the skin and eyes.[3][4][5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | 💀 | Danger/Warning | H301/H302: Toxic or Harmful if swallowed.[1][2][4] |

| Acute Toxicity (Dermal) | 💀 | Warning | H312: Harmful in contact with skin.[4] |

| Acute Toxicity (Inhalation) | 💀 | Warning | H332: Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation.[6] |

Expert Analysis of Hazards: The presence of two trifluoromethyl (-CF₃) groups significantly influences the molecule's electronic properties and lipophilicity, which can enhance its biological activity and potential for absorption through the skin. The nitrile (-CN) group is a well-known toxicophore, which can sometimes be metabolized to release cyanide, although aromatic hydroxylation is often the primary metabolic pathway for benzonitriles.[7] Therefore, all routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously controlled.

Proactive Risk Mitigation: A Workflow for Researchers

A systematic approach to risk assessment is non-negotiable before any experimental work begins. The following workflow provides a self-validating system to ensure safety protocols are identified, implemented, and reviewed.

Caption: Proactive Risk Assessment Workflow for Hazardous Chemicals.

Standard Operating Procedures for Safe Handling

Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring laboratory safety.

Engineering and Administrative Controls

-

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][8]

-

Ventilation: Ensure adequate ventilation in storage areas.[3][9] Vapors are heavier than air and may accumulate in low-lying areas.

-

Access Control: Clearly demarcate areas where this compound is being used. Access should be restricted to trained and authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[9] Contaminated clothing should be removed immediately and washed before reuse.[3]

Required Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

-

Eye and Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[10] When there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn in addition to goggles.[4]

-

Skin Protection: A chemically resistant lab coat must be worn and kept buttoned.

-

Hand Protection: Wear chemically impervious gloves (e.g., nitrile, neoprene). It is critical to check the glove manufacturer's breakthrough time data for aromatic nitriles. Double-gloving is recommended for transfers of significant quantities. Dispose of contaminated gloves immediately and properly.[4]

-

Respiratory Protection: If engineering controls fail or for certain high-risk, non-routine tasks, a full-face respirator with appropriate cartridges should be used.[10]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][9] The container must be kept tightly closed to prevent exposure to moisture and air.[6] Store locked up or in an area accessible only to qualified personnel.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] Take precautionary measures against static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents.[5]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Decision Tree for Laboratory Emergency Response.

First-Aid Measures

-

General Advice: Consult a physician immediately. Show this safety data sheet to the doctor in attendance.[6]

-

If Inhaled: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek medical attention.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3][5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways.[8]

References

- 1. echemi.com [echemi.com]

- 2. 3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. epa.gov [epa.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

A Comprehensive Guide to the Safe Handling and Storage of 2,4-Bis(trifluoromethyl)benzonitrile for Research and Development Applications

Introduction: 2,4-Bis(trifluoromethyl)benzonitrile is an aromatic nitrile compound characterized by a benzonitrile core substituted with two highly electronegative trifluoromethyl (-CF3) groups. These structural features impart unique chemical properties, making it a valuable building block in medicinal chemistry, agrochemicals, and materials science. However, the same properties that make it synthetically useful also necessitate a rigorous and well-understood protocol for its handling and storage to ensure the safety of laboratory personnel and the integrity of the material.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to explain the causality behind recommended procedures, grounding them in the principles of chemical reactivity and toxicology. The objective is to create a self-validating system of safety that empowers scientists to mitigate risks proactively.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of safe laboratory practice. The presence of the nitrile group (-C≡N) and two trifluoromethyl groups on the aromatic ring dictates its toxicological profile and reactivity.

Physicochemical Properties

The key properties of this compound are summarized below. Its flash point of 72°C classifies it as a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[1][2][3]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 177952-38-4 | [1] |

| Molecular Formula | C₉H₃F₆N | [1][4] |

| Molecular Weight | 239.12 g/mol | [1][4] |

| Appearance | Solid (Melting Point: 160°C with decomposition) | [1] |

| Flash Point | 72°C (161.6°F) | [1] |

| XLogP3 | 3.4 | [1][4] |

GHS Hazard Classification and Rationale

This compound is classified as a hazardous substance. The primary hazards stem from its potential toxicity upon exposure and its irritant properties. These classifications are common for related trifluoromethylated benzonitrile compounds.[5][6][7][8]

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger [9]

-

Key Hazard Statements:

-

H301/H302: Toxic or Harmful if swallowed.[5][6][7] The nitrile group can be metabolized to release cyanide ions, a mechanism of toxicity for many organic nitriles.

-

H312: Harmful in contact with skin.[3][5] Dermal absorption is a significant route of exposure.

-

H332: Harmful if inhaled.[3][5] Inhalation of dust or aerosols can lead to systemic toxicity.

-

Section 2: A Risk-Based Protocol for Safe Handling

The "Hierarchy of Controls" is a systematic approach to mitigating workplace hazards. This framework prioritizes the most effective control measures and is applied here for the handling of this compound.

Engineering Controls (Primary Barrier)

Engineering controls are the most effective way to manage exposure as they physically isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[10][11] This is critical for preventing the inhalation of any dust or aerosols.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]

-

Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[11][13] This equipment should be tested regularly.

Administrative Controls (Procedural Safety)

These controls involve establishing safe work practices and procedures to minimize the duration, frequency, and severity of potential exposure.

-

Designated Areas: Clearly demarcate specific areas within the laboratory (e.g., a designated fume hood) for handling this compound.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this chemical. The SOP should be read and understood by all personnel before beginning work.

-

Hygiene Practices:

-

Always wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[5][9]

-

Do not eat, drink, chew gum, or apply cosmetics in areas where this chemical is handled or stored.[6][9]

-

Remove any contaminated clothing or PPE immediately and decontaminate or dispose of it properly.[9]

-

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against dermal contact and absorption. Contaminated gloves must be disposed of properly after use.[14] |

| Eye/Face Protection | Chemical Safety Goggles and Face Shield | Protects against splashes and dust. Goggles are mandatory; a face shield is required when there is a significant splash risk.[9][14] |

| Skin/Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[9] |

| Respiratory Protection | NIOSH-approved Respirator | Required only if engineering controls fail or during emergency situations like a large spill. Use should be governed by a formal respiratory protection program.[12] |

Experimental Workflow: Controlled Weighing and Solution Preparation

The following diagram illustrates the integration of safety controls into a standard laboratory procedure.

Caption: A typical experimental workflow showing key safety control points.

Section 3: Strategic Storage for Chemical Integrity and Safety

Proper storage is crucial not only for safety but also for maintaining the purity and stability of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place.[9][10] Some related compounds recommend refrigeration (2-8°C).[6][15] | Prevents potential degradation and minimizes vaporization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon). | Protects against moisture and atmospheric contaminants.[15] |

| Light | Store in a dark location.[9] | Protects from light-induced decomposition. |

| Container | Tightly closed, original manufacturer's container.[9][10] | Prevents leakage and contamination. Containers must be clearly labeled and inspected regularly for damage.[16] |

Chemical Incompatibility and Segregation

Co-locating incompatible chemicals can lead to violent reactions. This compound must be segregated from the following chemical classes:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.[12]

-

Strong Acids: Mixing nitriles with strong oxidizing acids can result in extremely violent reactions.[17] Store separately from all acids.[18]

-

Strong Bases: The combination of bases and nitriles can potentially produce highly toxic hydrogen cyanide gas.[17]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][9][12]

The diagram below illustrates a compliant chemical storage plan.

Caption: Logical segregation of nitriles from incompatible chemical groups.

Section 4: Emergency Response Protocols

Preparedness is key to managing incidents effectively. All personnel must be trained on these procedures.

Spill Management (Small Scale, <100g)

For spills contained within a fume hood:

-

Alert: Notify personnel in the immediate area.

-

Isolate: Restrict access to the affected area. Ensure fume hood continues to operate.

-

PPE: Don appropriate PPE, including double-gloving with nitrile gloves and wearing respiratory protection if necessary.

-

Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][10][12] Do not use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[12][17]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Treat all collected spill material and decontamination waste as hazardous waste.[7]

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | Immediate First Aid Protocol |

| Inhalation | Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][19][20] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11][19] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][21] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |

| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7][9] |

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed, and chemically compatible containers.

-

Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[5][6][9]

-

Do not dispose of this chemical down the drain or in general trash.[22]

Conclusion

The safe handling and storage of this compound is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By integrating engineering controls, robust administrative procedures, and the correct use of personal protective equipment, researchers can effectively mitigate the risks associated with this valuable compound. A proactive culture of safety, grounded in a deep understanding of the chemical's properties and hazards, is the ultimate tool for protecting personnel and ensuring the successful advancement of research and development.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,3-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 22625192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. chapman.edu [chapman.edu]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. hazmattool.com [hazmattool.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. fishersci.com [fishersci.com]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. aksci.com [aksci.com]

commercial suppliers of 2,4-Bis(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Commercial Sourcing of 2,4-Bis(trifluoromethyl)benzonitrile

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound (CAS No. 177952-38-4). The document details critical quality attributes, outlines the offerings of key commercial suppliers, presents a strategic sourcing and verification workflow, and summarizes essential safety and handling protocols. The objective is to equip scientists with the necessary information to make informed procurement decisions for this valuable and highly functionalized synthetic building block.

Introduction to this compound